1-cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one
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Description
1-cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C14H18N2OS and its molecular weight is 262.37. The purity is usually 95%.
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Scientific Research Applications
Mammalian Topoisomerase II Inhibitory Activity
Compounds related to the mentioned chemical structure have been investigated for their inhibitory activity against mammalian topoisomerase II, a critical enzyme involved in DNA replication and transcription. For example, derivatives of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, a potent bacterial DNA gyrase inhibitor, have shown interaction with mammalian topoisomerase II, demonstrating moderate in vitro cytotoxicity and in vivo activity against P388 cancer cells (Wentland et al., 1993).
Chiral γ-Lactams Synthesis
Chiral γ-lactams, which are important structural features in many drugs and development candidates, have been synthesized through enantioselective palladium(0)-catalyzed cyclopropane functionalizations. This approach highlights a novel method for constructing cyclopropane-fused γ-lactams with excellent yields and enantioselectivities, demonstrating the versatility of cyclopropane derivatives in asymmetric synthesis (Pedroni & Cramer, 2015).
Synthesis and Chiroptical Properties
The synthesis and chiroptical properties of N-(2-chloro-7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carbonyl)-L-α-amino esters have been explored, contributing to the understanding of conformational isomerism and its impact on the Cotton effect, which is significant for the development of chiral materials and drugs (El-Abadelah et al., 1997).
Hexahydro-2H-Thieno[2,3-c]pyrrole Derivatives
Hexahydro-2H-thieno[2,3-c]pyrrole derivatives have been synthesized as a low molecular weight polar scaffold for drug discovery. The practical syntheses developed based on [3 + 2] cycloaddition reactions demonstrate the potential of this scaffold in generating libraries of 3D-shaped molecules for new drugs (Yarmolchuk et al., 2011).
Properties
IUPAC Name |
1-cyclopropyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c17-14-12(3-7-16(14)11-1-2-11)15-6-4-13-10(9-15)5-8-18-13/h5,8,11-12H,1-4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAFRBQWPKAUBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)N3CCC4=C(C3)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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